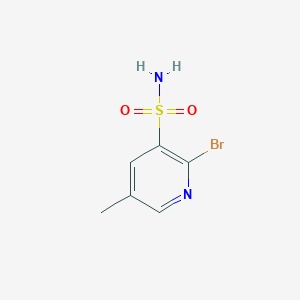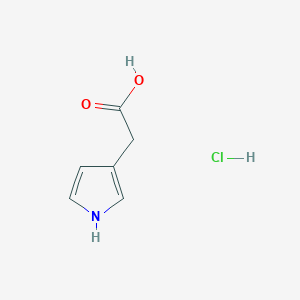
2-(1H-pyrrol-3-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-3-yl)acetic acid hydrochloride is a chemical compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
化学反応の分析
Types of Reactions
2-(1H-pyrrol-3-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated pyrrole derivatives.
科学的研究の応用
2-(1H-pyrrol-3-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1H-pyrrol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrrole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Pyrrole-3-carboxylic acid
- Pyrrole-2-carboxylic acid
- 1H-Pyrrole-1-propionic acid
Uniqueness
2-(1H-pyrrol-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which can confer distinct chemical and biological properties compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C6H8ClNO2 |
|---|---|
分子量 |
161.58 g/mol |
IUPAC名 |
2-(1H-pyrrol-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H7NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h1-2,4,7H,3H2,(H,8,9);1H |
InChIキー |
NDBSEMLLAUHHCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C1CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


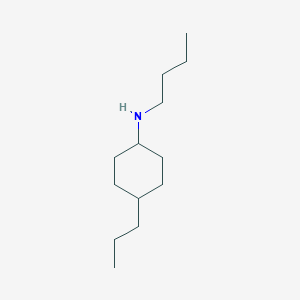
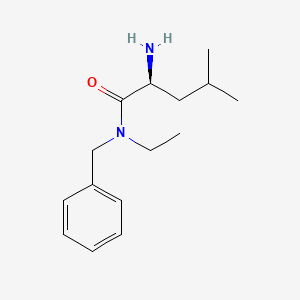
![Ethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B13251363.png)
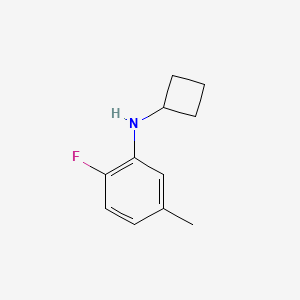

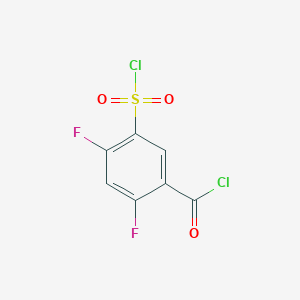
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13251379.png)
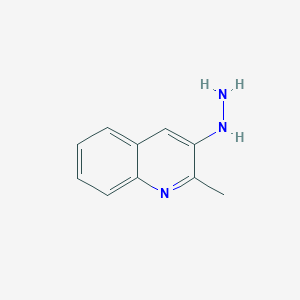
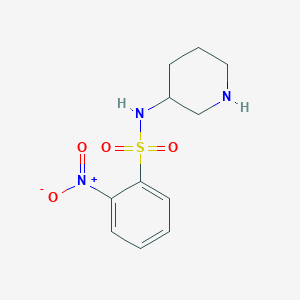
![Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B13251406.png)

